molecular formula C10H12N2O B1306163 6-(1-Pyrrolidinyl)nicotinaldehyde CAS No. 261715-39-3

6-(1-Pyrrolidinyl)nicotinaldehyde

Cat. No. B1306163
M. Wt: 176.21 g/mol
InChI Key: FFFAXGTZBUMKTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, as seen in the preparation of novel nicotinohydrazide derivatives and 1,3,4-oxadiazole functionalized pyridine derivatives . These compounds were synthesized and screened for cytotoxicity against various human cancer cell lines, indicating the relevance of such compounds in the development of anticancer agents. Although the synthesis of 6-(1-Pyrrolidinyl)nicotinaldehyde is not described, the methodologies applied in these studies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The crystal structure of a related compound, tetraaqua-[6-(5-carboxypyridin-2-yl)-nicotinato]nickel(II), was determined using X-ray crystallography . This compound features a nickel(II) ion in a distorted octahedral environment, coordinated by nitrogen and oxygen donors from the nicotinate ligand and water molecules. The structure is stabilized by hydrogen bonding, forming a three-dimensional supramolecular structure. This information provides a basis for understanding how 6-(1-Pyrrolidinyl)nicotinaldehyde might interact with metal ions and participate in the formation of complex structures.

Chemical Reactions Analysis

The thermally-controlled chemoselective reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione with sodium borohydride resulted in the formation of different products depending on the reaction temperature . This demonstrates the influence of reaction conditions on the chemoselectivity of reactions involving pyridine derivatives. Similarly, the thermal cyclization of 2-chloro-N-(2-pyridinyl)nicotinamides to various pyrimidinium chlorides was investigated, revealing the effects of steric and electronic factors . These studies highlight the reactivity of pyridine-containing compounds, which could be relevant to the chemical behavior of 6-(1-Pyrrolidinyl)nicotinaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(1-Pyrrolidinyl)nicotinaldehyde are not directly reported in the provided papers. However, the properties of structurally related compounds, such as their solubility, crystallinity, and thermal stability, can be inferred from the discussed research. For instance, the crystallographic data provided for the nickel(II) complex offers insights into the solid-state properties that could be expected for similar compounds . Additionally, the cytotoxicity screening of nicotinohydrazide derivatives suggests that the biological activity of 6-(1-Pyrrolidinyl)nicotinaldehyde could be of interest for further study .

Safety And Hazards

6-(1-Pyrrolidinyl)nicotinaldehyde is considered hazardous. It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

6-(1-Pyrrolidinyl)nicotinaldehyde has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. It is a useful reagent in the preparation of benzimidazole derivatives as inhibitors for abnormal proliferation of prostatic interstitial cells in the treatment of prostatic hypertrophy .

properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-8-9-3-4-10(11-7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFAXGTZBUMKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383401
Record name 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Pyrrolidinyl)nicotinaldehyde

CAS RN

261715-39-3
Record name 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Fluoro-3-pyridinecarboxaldehyde (152 mg, 1.22=01) was dissolved in tetrahydrofuran (3.0 mL). To this, pyrrolidine (507 μL, 6.08 mmol) was added under a nitrogen atmosphere at room temperature and the mixture was stirred at the same temperature for 2 hours and successively at 60° C. for 5 hours. The reaction mixture was concentrated, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1) to give 6-(pyrrolidin-1-yl)-3-pyridinecarboxaldehyde (181 mg, yield: 84%).
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
507 μL
Type
reactant
Reaction Step Two

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